

cmpd101 CAS number 865608-11-3

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Compound of Interest

Compound Name: cmpd101

Cat. No.: B1669271

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An In-Depth Technical Guide to **CMPD101** (CAS 865608-11-3)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

CMPD101 (CAS: 865608-11-3) is a potent, selective, and membrane-permeable small molecule inhibitor of G protein-coupled receptor kinase 2 (GRK2) and GRK3.^{[1][2][3][4]} It has emerged as a critical tool for investigating the roles of these kinases in G protein-coupled receptor (GPCR) signaling, particularly in the processes of receptor desensitization and internalization.^{[3][5]} Due to its high selectivity for GRK2/3 over other kinases, **CMPD101** allows for the specific interrogation of these pathways, making it a valuable compound in fields such as pharmacology, cell biology, and drug discovery, with potential therapeutic applications in conditions like heart failure.^{[2][4][6]}

Chemical and Physical Properties

CMPD101, chemically known as 3-[[[4-Methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]methyl]amino]-N-[[2-(trifluoromethyl)phenyl]methyl]benzamide, is a synthetic compound with the following properties.^{[1][7]}

Property	Value	Reference(s)
CAS Number	865608-11-3	[1]
Molecular Formula	C ₂₄ H ₂₁ F ₃ N ₆ O	[1]
Molecular Weight	466.46 g/mol	[1]
Appearance	White to off-white or yellow solid	[4][7]
Purity	≥98% (HPLC)	[1]
Storage	Store at -20°C	[1]
Solubility (DMSO)	Soluble to 100 mM	[1]
Solubility (Ethanol)	Soluble to 100 mM	[1]

Biological Activity and Selectivity

CPMD101 is a highly potent inhibitor of GRK2 and GRK3. Its selectivity has been characterized against a panel of other kinases, demonstrating a clear preference for the GRK2/3 subfamily.

Inhibitory Activity (IC₅₀)

Target	IC ₅₀ Value	Reference(s)
GRK2	18 nM - 54 nM	[3][4]
GRK3	5.4 nM - 32 nM	[3][4]
GRK1	3.1 μM	[3][4]
GRK5	2.3 μM	[3][4]
ROCK2	1.4 μM	[3][4]
PKCα	8.1 μM	[3][4]

Note: IC₅₀ values can vary depending on the specific assay conditions.[3][7]

Mechanism of Action

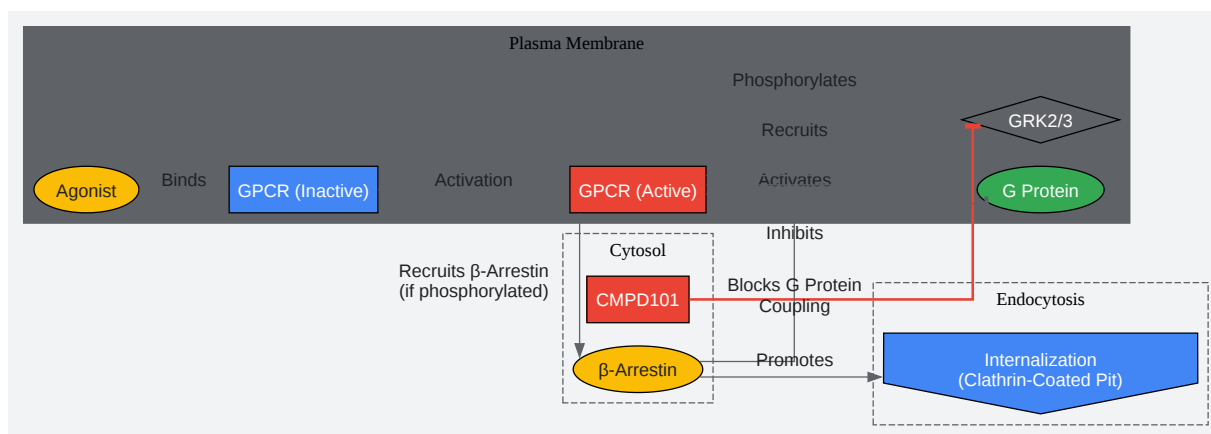
The primary mechanism of action of **CMPD101** is the inhibition of GRK2 and GRK3. In the canonical pathway of GPCR desensitization, agonist binding to a GPCR promotes a conformational change, leading to G protein activation.^[3] This is followed by the recruitment of GRKs to the activated receptor at the plasma membrane. GRKs then phosphorylate serine and threonine residues on the intracellular domains of the receptor.^[3] This phosphorylation event increases the receptor's affinity for β -arrestin proteins. The binding of β -arrestin sterically hinders further G protein coupling, effectively "desensitizing" the receptor, and targets it for internalization via clathrin-coated pits.^{[3][8]}

By inhibiting GRK2 and GRK3, **CMPD101** prevents the initial phosphorylation step required for β -arrestin recruitment. This action blocks receptor desensitization and subsequent internalization, thereby prolonging G protein-mediated signaling. This has been demonstrated for several GPCRs, most notably the μ -opioid receptor (MOPr).^{[3][5]}

Signaling Pathways and Workflows

GPCR Desensitization Pathway Inhibition by **CMPD101**

The following diagram illustrates the canonical GPCR desensitization pathway and the point of intervention for **CMPD101**.

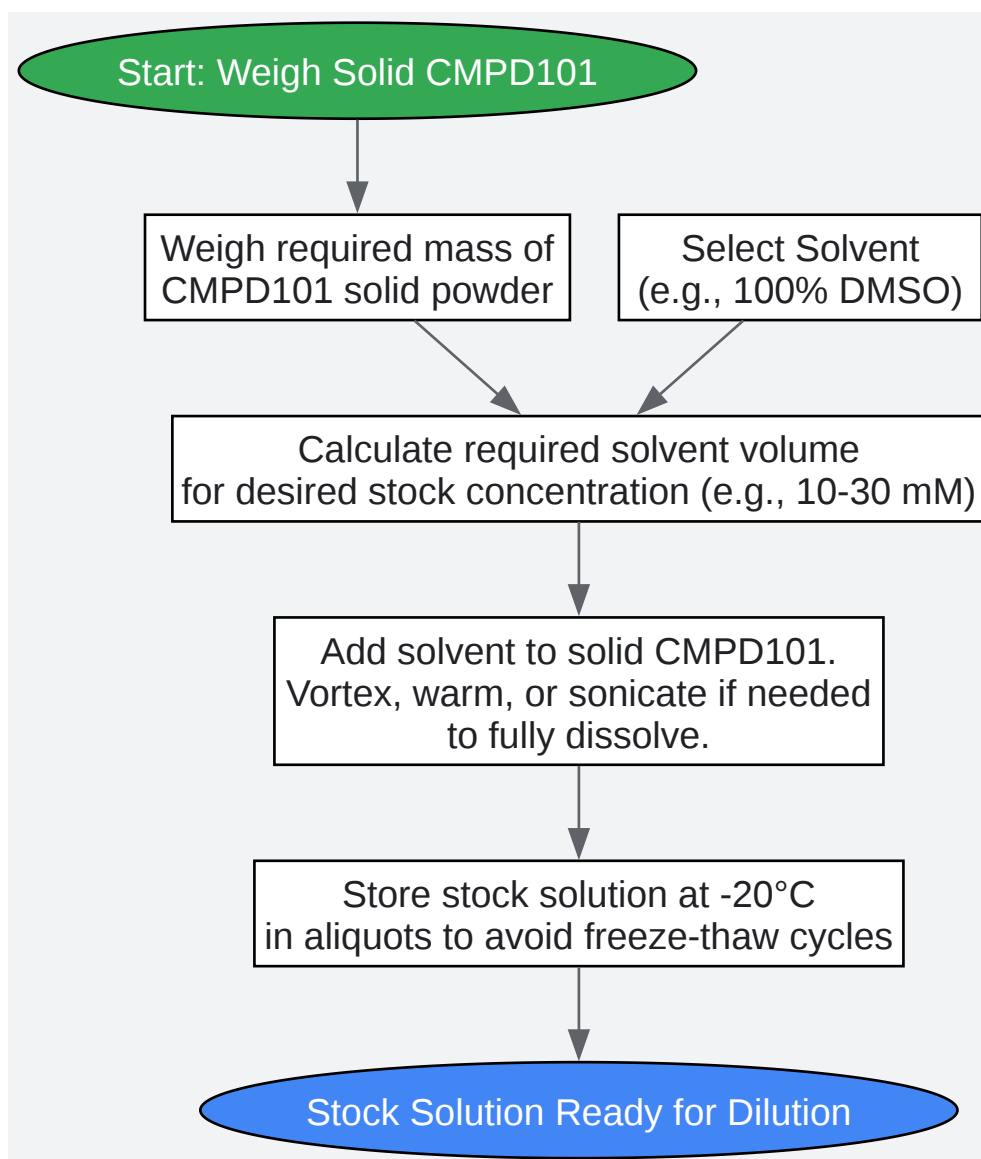


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Caption: **CMPD101** inhibits GRK2/3, preventing GPCR phosphorylation and subsequent desensitization.

Experimental Workflow: Preparation of CMPD101 Stock Solutions

Accurate preparation of stock solutions is critical for reproducible experimental results.



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Caption: Workflow for preparing **CMPD101** stock solutions for in vitro and in vivo experiments.

Experimental Protocols

The following are detailed methodologies for key experiments frequently performed using **CMPD101**, synthesized from published literature.

Protocol: μ -Opioid Receptor (MOPr) Internalization Assay (ELISA-based)

This protocol is adapted from studies investigating the role of GRK2/3 in opioid receptor trafficking.[3]

- **Cell Culture:** Culture HEK 293 cells stably expressing N-terminally HA-tagged μ -opioid receptors (HA-MOPr) in appropriate media. Plate cells in 24-well plates and grow to ~90% confluency.
- **Antibody Labeling:** Place the cells on ice. Wash cells twice with ice-cold PBS. Incubate the cells with a primary antibody against the HA tag (e.g., mouse anti-HA) diluted in blocking buffer for 1 hour at 4°C to label surface receptors.
- **Inhibitor Pre-treatment:** Wash cells three times with ice-cold PBS to remove unbound primary antibody. Add pre-warmed culture medium containing the desired concentration of **CMPD101** (e.g., 3 μ M or 30 μ M) or vehicle (e.g., 0.1% DMSO). Incubate for 30 minutes at 37°C.
- **Agonist Stimulation:** To induce internalization, add a receptor agonist such as DAMGO (10 μ M final concentration) to the wells. Incubate for a defined period (e.g., 30 minutes) at 37°C. Control wells should not receive the agonist.
- **Fixation and Detection:**
 - Place plates on ice to stop the reaction. Wash cells three times with ice-cold PBS.
 - Fix the cells with 4% paraformaldehyde in PBS for 20 minutes at room temperature.
 - Wash three times with PBS.
 - Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-mouse HRP) for 1 hour at room temperature.
 - Wash five times with PBS.
 - Add HRP substrate (e.g., TMB) and incubate until color develops. Stop the reaction with an appropriate stop solution (e.g., 1 M H₂SO₄).
- **Data Analysis:** Read the absorbance at the appropriate wavelength (e.g., 450 nm). The amount of surface receptor is proportional to the absorbance. Normalize the data from

agonist-treated wells to the vehicle-treated (no agonist) control wells to determine the percentage of internalization.

Protocol: Kinase Inhibition Assay (Radiometric Filter Binding)

This protocol provides a general framework for assessing the inhibitory activity of **CMPD101** against purified kinases.^[3]

- **Reaction Mixture Preparation:** Prepare a reaction buffer appropriate for the kinase of interest. The mixture should contain the purified kinase, a suitable substrate (e.g., tubulin for GRKs), and cofactors (e.g., MgCl_2 , ATP).
- **Inhibitor Addition:** Add varying concentrations of **CMPD101** (typically in DMSO) to the reaction mixture. Include a vehicle-only control (0% inhibition) and a positive control inhibitor or no-enzyme control (100% inhibition).
- **Initiation of Reaction:** Start the kinase reaction by adding radiolabeled ATP (e.g., $[\gamma\text{-}^{32}\text{P}]\text{ATP}$). The final ATP concentration should be near the K_m for the specific kinase. Incubate the reaction at 30°C for a specified time, ensuring the reaction remains in the linear range.
- **Reaction Termination and Substrate Capture:** Stop the reaction by spotting the reaction mixture onto phosphocellulose filter paper. The phosphorylated substrate will bind to the paper, while the unincorporated $[\gamma\text{-}^{32}\text{P}]\text{ATP}$ will not.
- **Washing:** Wash the filter papers extensively with an appropriate buffer (e.g., phosphoric acid) to remove all unincorporated radiolabel.
- **Quantification:** Measure the radioactivity remaining on the filter papers using a scintillation counter.
- **Data Analysis:** Calculate the percentage of kinase activity for each **CMPD101** concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC_{50} value.

Protocol: cAMP Accumulation Assay

This assay is used to assess the functional consequence of inhibiting GRK-mediated desensitization of Gs-coupled receptors like the β_2 -adrenergic receptor.^{[9][10]}

- **Cell Culture:** Plate HEK293 cells expressing the target Gs-coupled receptor in 96-well plates and grow to near confluency.
- **Pre-treatment:** Aspirate the culture medium and replace it with serum-free medium containing a phosphodiesterase (PDE) inhibitor such as IBMX (100 μ M) to prevent cAMP degradation. Incubate for 30 minutes at 37°C.
- **Inhibitor and Agonist Addition:** Add **CMPD101** at various concentrations to the wells and incubate for an additional 20-30 minutes. Following the inhibitor incubation, add a Gs-coupled receptor agonist (e.g., isoproterenol for the β_2 AR).
- **Cell Lysis and Detection:** After the agonist stimulation period (e.g., 15-30 minutes), terminate the reaction and lyse the cells according to the manufacturer's protocol for the chosen cAMP detection kit (e.g., HTRF, ELISA, or LANCE-based kits).
- **Data Analysis:** Measure the signal corresponding to cAMP levels. The potentiation of agonist-induced cAMP accumulation in the presence of **CMPD101** indicates successful inhibition of receptor desensitization.

Conclusion

CMPD101 is an indispensable research tool for the specific inhibition of GRK2 and GRK3. Its well-characterized selectivity and potency enable detailed investigation of GPCR regulation. The data and protocols provided in this guide offer a comprehensive resource for scientists and researchers aiming to utilize **CMPD101** in their studies of cellular signaling and drug development.

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